Biochemical Potency vs. Clinical ATR Inhibitors
ATR‑IN‑21 inhibits ATR kinase activity with an IC₅₀ of <1000 nM [REFS‑1]. In contrast, the clinical‑stage ATR inhibitors berzosertib, ceralasertib, elimusertib, and camonsertib exhibit IC₅₀ values of 0.17 nM, 4 nM, 7 nM, and 1 nM, respectively, in comparable biochemical assays [REFS‑2]. This places ATR‑IN‑21 approximately 250‑ to 5000‑fold less potent than the most advanced clinical candidates, providing a moderate inhibition profile that may be advantageous in certain experimental designs.
| Evidence Dimension | ATR biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | <1000 nM |
| Comparator Or Baseline | Berzosertib: 0.17 nM; Ceralasertib: 4 nM; Elimusertib: 7 nM; Camonsertib: 1 nM |
| Quantified Difference | ATR‑IN‑21 is ~250‑ to 5000‑fold less potent than the clinical‑stage comparators |
| Conditions | Cell‑free ATR kinase activity assays |
Why This Matters
The moderate potency of ATR‑IN‑21 may be preferable in experiments requiring partial target inhibition or where hyper‑potent inhibition would obscure subtle biological effects.
- [1] Chen, T. et al. Comparison of selected clinical‑stage ATR inhibitors as monotherapy. Signal Transduction and Targeted Therapy 2023, 8, 316. View Source
